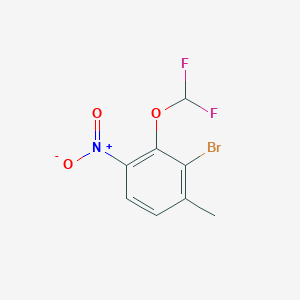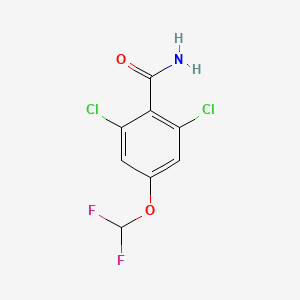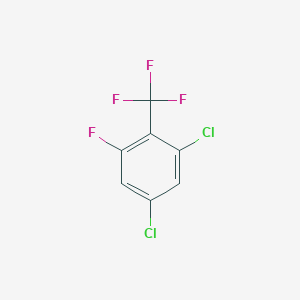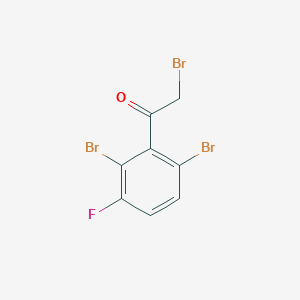
2,5-Dibromo-3,6-difluorophenylacetonitrile
説明
“2,5-Dibromo-3,6-difluorophenylacetonitrile” is a chemical compound with the molecular formula C8H3Br2F2N . It’s a complex organic molecule that falls under the category of halogenated compounds .
Molecular Structure Analysis
The molecular structure of “2,5-Dibromo-3,6-difluorophenylacetonitrile” consists of a phenyl ring substituted with bromine and fluorine atoms, and an acetonitrile group . The exact spatial arrangement of these atoms would require more specific data or computational modeling to determine.科学的研究の応用
Environmental and Health Impacts
Halogenated Carbazoles : A study on halogenated indigo dyes has shown that they could be sources of halogenated carbazoles in the environment. These compounds, including various dibromo and dichloro carbazoles, have been detected in environmental samples and have dioxin-like toxicological potential. The production history of certain halogenated indigo dyes correlates well with the presence of these compounds in sediments, indicating industrial sources may significantly impact environmental contamination and possibly involve similar halogenated phenylacetonitriles in their synthesis or degradation pathways (Parette et al., 2015).
Fluoroalkylation Reactions : The development of environment-friendly fluoroalkylation reactions, including those that involve halogenated compounds, is critical for synthesizing pharmaceuticals, agrochemicals, and functional materials. A review highlights the progress in aqueous fluoroalkylation, emphasizing the importance of developing mild and efficient methods for incorporating fluorinated groups into target molecules, which could relate to the handling and application of halogenated phenylacetonitriles (Song et al., 2018).
Synthesis and Analytical Methods
Diketopyrrolopyrroles (DPPs) : DPPs are highlighted for their wide use in dyes, organic electronics, and fluorescence imaging. Their synthesis, reactivity, and optical properties have been extensively reviewed, demonstrating the importance of halogenated intermediates in developing novel materials with enhanced optical properties. This indicates a potential interest in synthesizing and characterizing halogenated phenylacetonitriles as intermediates in producing DPPs and related compounds (Grzybowski & Gryko, 2015).
Analytical Methods for Antioxidants : A review of the methods used to determine antioxidant activity illustrates the complexity of analyzing and characterizing compounds with potential antioxidant properties. This is relevant for researching halogenated phenylacetonitriles and similar compounds, as understanding their antioxidant potential may require sophisticated analytical techniques (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
2-(2,5-dibromo-3,6-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F2N/c9-5-3-6(11)7(10)4(1-2-13)8(5)12/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQXBNXITKXRTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CC#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3,6-difluorophenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















